molecular formula C9H9N3O2 B2813756 2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097884-65-4

2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2813756
CAS No.: 2097884-65-4
M. Wt: 191.19
InChI Key: GGMOAMHHKPWJIK-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both oxazole and pyridazinone rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-hydroxy amide with Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows for binding through non-covalent interactions, which can modulate the activity of these targets . The exact pathways involved depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its combination of oxazole and pyridazinone rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-7-8(5-11-14-7)6-12-9(13)3-2-4-10-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMOAMHHKPWJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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